(R)-Methyl 3-(pyrrolidin-3-yloxy)benzoate
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Overview
Description
®-Methyl 3-(pyrrolidin-3-yloxy)benzoate is a chemical compound that features a benzoate ester linked to a pyrrolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the pyrrolidine ring, a common motif in bioactive molecules, enhances its significance in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-(pyrrolidin-3-yloxy)benzoate typically involves the esterification of 3-(pyrrolidin-3-yloxy)benzoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:
Starting Material: 3-(pyrrolidin-3-yloxy)benzoic acid.
Reagent: Methanol.
Catalyst: Sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction mixture is heated under reflux for several hours until the esterification is complete.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 3-(pyrrolidin-3-yloxy)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 3-(pyrrolidin-3-yloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(pyrrolidin-3-yloxy)benzoic acid.
Reduction: Formation of 3-(pyrrolidin-3-yloxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-Methyl 3-(pyrrolidin-3-yloxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Methyl 3-(pyrrolidin-3-yloxy)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The ester group may undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(pyrrolidin-3-yloxy)benzoate: The racemic mixture of the compound.
Ethyl 3-(pyrrolidin-3-yloxy)benzoate: An ethyl ester analog.
3-(Pyrrolidin-3-yloxy)benzoic acid: The corresponding carboxylic acid.
Uniqueness
®-Methyl 3-(pyrrolidin-3-yloxy)benzoate is unique due to its specific stereochemistry, which can result in distinct biological activity compared to its racemic or other ester analogs. The ®-enantiomer may exhibit higher selectivity and potency in biological systems, making it a valuable compound for drug development.
Properties
IUPAC Name |
methyl 3-[(3R)-pyrrolidin-3-yl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-12(14)9-3-2-4-10(7-9)16-11-5-6-13-8-11/h2-4,7,11,13H,5-6,8H2,1H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADDVOFIZGVTHO-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC=C1)O[C@@H]2CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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